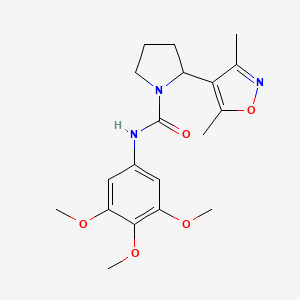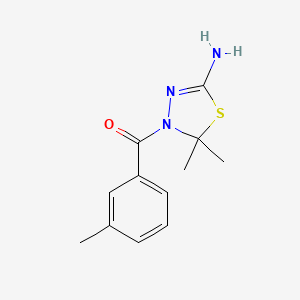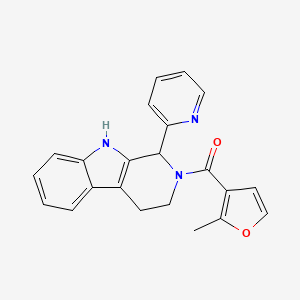![molecular formula C22H17ClN2O3 B6091486 N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B6091486.png)
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide, commonly known as CDMB, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. CDMB is a small molecule inhibitor that has been shown to have promising anti-tumor effects in vitro and in vivo.
Wissenschaftliche Forschungsanwendungen
CDMB has been shown to have promising anti-tumor effects in vitro and in vivo. It has been tested in various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer, and has been shown to inhibit cell proliferation and induce cell death. CDMB has also been shown to inhibit tumor growth in mouse models of breast cancer and lung cancer. In addition to its anti-tumor effects, CDMB has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Wirkmechanismus
The mechanism of action of CDMB involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. CDMB inhibits CK2 by binding to the ATP-binding site of the enzyme, preventing it from phosphorylating its substrates.
Biochemical and Physiological Effects
CDMB has been shown to have several biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, CDMB has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is an important process in tumor growth, as tumors require a blood supply to grow and metastasize. CDMB has also been shown to induce autophagy, a process by which cells degrade and recycle their own components. Autophagy is important for maintaining cellular homeostasis and has been shown to play a role in cancer development and progression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CDMB in lab experiments is its specificity for CK2. Unlike other protein kinase inhibitors, which can inhibit multiple kinases, CDMB specifically targets CK2. This makes it a valuable tool for studying the role of CK2 in cellular processes. However, one limitation of using CDMB in lab experiments is its solubility. CDMB has low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on CDMB. One direction is to further investigate its anti-tumor effects in different types of cancer. Another direction is to explore its potential as a treatment for inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of CDMB in more detail, as well as to identify any potential side effects or toxicity. Finally, the development of more soluble analogs of CDMB could improve its usefulness as a tool in lab experiments.
Synthesemethoden
CDMB can be synthesized using a multi-step process. The first step involves the synthesis of 5,6-dimethyl-1,3-benzoxazole-2-amine, which is then reacted with 2-chloro-5-nitrophenyl isocyanate to form 2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl isocyanate. The resulting compound is then reacted with 3-(2-furyl)acrylic acid to form CDMB. The purity of the final product can be confirmed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
IUPAC Name |
(E)-N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-13-10-19-20(11-14(13)2)28-22(25-19)15-5-7-17(23)18(12-15)24-21(26)8-6-16-4-3-9-27-16/h3-12H,1-2H3,(H,24,26)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXVIANSBLBVNR-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,5-dimethyl-2-{[(6-methyl-2-pyridinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6091416.png)

![2-[2-(3,4-dihydro-1(2H)-naphthalenylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6091428.png)
![3-{2-[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6091433.png)



![1-[3-({[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6091461.png)
![7-(2,3-difluorobenzyl)-2-[3-(1-methylcyclopropyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6091481.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6091487.png)
![ethyl 7-(hydroxyimino)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6091493.png)
![3,6,7-trimethyl-N-[2-(2-oxo-1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6091494.png)
![2-amino-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinecarboxamide](/img/structure/B6091501.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6091515.png)
